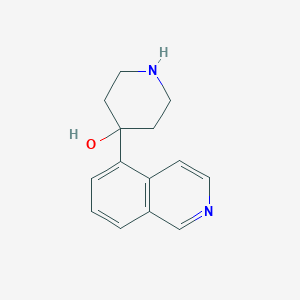
4-(Isoquinolin-5-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isoquinolin-5-yl)piperidin-4-ol is a chemical compound with the molecular formula C14H16N2O It is a derivative of piperidine and isoquinoline, featuring a piperidin-4-ol moiety attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-5-yl)piperidin-4-ol typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include the use of solvents such as petroleum ether and ethyl acetate, and the purification of the product is achieved through column chromatography .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Isoquinolin-5-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups attached to the piperidine or isoquinoline rings.
Scientific Research Applications
4-(Isoquinolin-5-yl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including its role as a ligand for certain receptors and its ability to modulate biological pathways.
Industry: The compound’s unique structural properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Isoquinolin-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a CCR5 antagonist, the compound binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction prevents the virus from infecting the cells and helps in controlling the spread of the infection. The compound’s ability to modulate other biological pathways is also being investigated, with potential implications for various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Isoquinolin-5-yl)piperidin-4-ol include:
Piperidin-4-ol derivatives: These compounds share the piperidin-4-ol moiety and exhibit similar chemical properties and reactivity.
Isoquinoline derivatives: These compounds contain the isoquinoline ring and are studied for their diverse biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the piperidin-4-ol and isoquinoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-isoquinolin-5-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H16N2O/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13/h1-4,7,10,15,17H,5-6,8-9H2 |
InChI Key |
BVCCBNRYICMUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


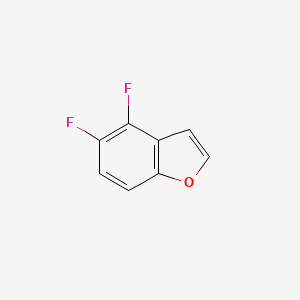
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)

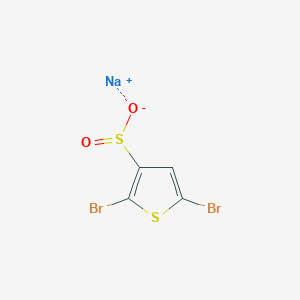
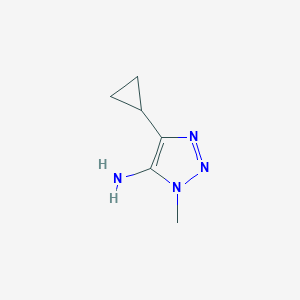

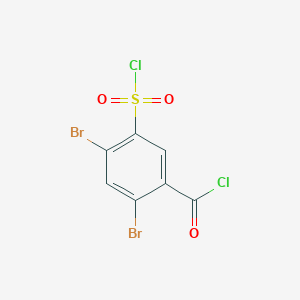
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
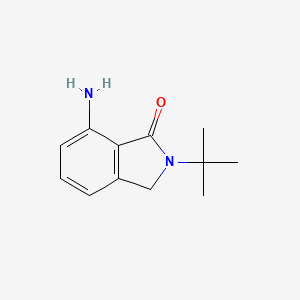
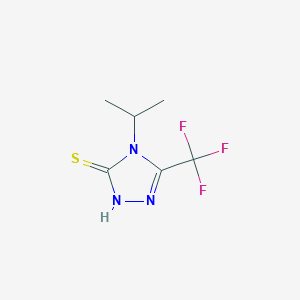
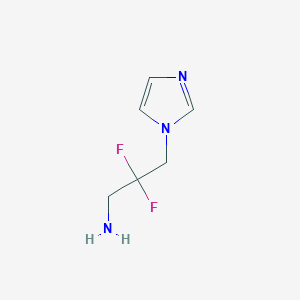
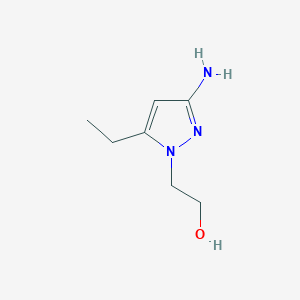

![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)
